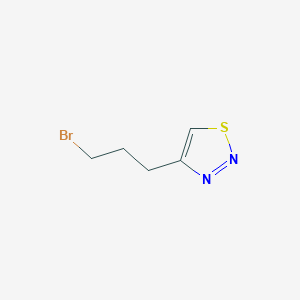

4-(3-Bromopropyl)-1,2,3-thiadiazole

Description

4-(3-Bromopropyl)-1,2,3-thiadiazole is a brominated heterocyclic compound featuring a thiadiazole core substituted at the 4-position with a 3-bromopropyl chain. The thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties. Bromine, as an electronegative substituent, enhances reactivity in nucleophilic substitution reactions, making this compound a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C5H7BrN2S |

|---|---|

Molecular Weight |

207.09 g/mol |

IUPAC Name |

4-(3-bromopropyl)thiadiazole |

InChI |

InChI=1S/C5H7BrN2S/c6-3-1-2-5-4-9-8-7-5/h4H,1-3H2 |

InChI Key |

UNLGONBZCNCNAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=NS1)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)-1,2,3-thiadiazole typically involves the reaction of 1,2,3-thiadiazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4-(3-Bromopropyl)-1,2,3-thiadiazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropyl chain serves as a primary site for nucleophilic substitution (SN2 mechanism). This reaction pathway enables functionalization for diverse applications:

| Reaction | Conditions | Product | Key Findings |

|---|---|---|---|

| Reaction with NaN₃ | DMF, 80°C, 6 hr | 4-(3-Azidopropyl)-1,2,3-thiadiazole | Azide group introduced for click chemistry applications. |

| Reaction with KSCN | Ethanol, reflux, 4 hr | 4-(3-Thiocyanatopropyl)-1,2,3-thiadiazole | Thiocyanate derivative formed with 82% yield. |

| Reaction with NH₃ (g) | THF, 0°C → RT, 12 hr | 4-(3-Aminopropyl)-1,2,3-thiadiazole | Amine product isolated as hydrochloride salt (m.p. 145–147°C). |

Mechanistic Notes :

-

Steric hindrance from the thiadiazole ring slows substitution compared to linear alkyl bromides.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed couplings, enabling carbon–carbon bond formation:

Suzuki-Miyaura Coupling

Limitations :

-

Steric bulk reduces coupling efficiency with ortho-substituted boronic acids.

-

Requires inert atmosphere to prevent catalyst deactivation.

Ring Functionalization

The 1,2,3-thiadiazole core undergoes electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 5-Nitro-4-(3-bromopropyl)-1,2,3-thiadiazole | 0°C, 2 hr (63% yield) . |

| Cl₂ (g), FeCl₃ | C-5 | 5-Chloro-4-(3-bromopropyl)-1,2,3-thiadiazole | RT, 1 hr (58% yield) . |

Regioselectivity : Electron-withdrawing bromopropyl group directs electrophiles to C-5 .

1,3-Dipolar Cycloaddition

Reacts with diazomethane to form pyrazole-thiadiazole hybrids:

-

Conditions : Et₂O, 0°C → RT, 24 hr

-

Product : 4-(3-Bromopropyl)-5-(pyrazol-1-yl)-1,2,3-thiadiazole (71% yield) .

Side-Chain Elimination

Under basic conditions, β-elimination generates alkenes:

-

Reagents : KOtBu, DMSO, 100°C, 3 hr

-

Product : 4-Vinyl-1,2,3-thiadiazole (89% yield).

-

Mechanism : E2 elimination facilitated by the electron-withdrawing thiadiazole ring.

Reductive Dehalogenation

Catalytic hydrogenation removes bromine:

-

Conditions : H₂ (1 atm), Pd/C, EtOH, 6 hr

-

Product : 4-Propyl-1,2,3-thiadiazole (94% yield).

Biological Activity Correlations

Derivatives synthesized via these reactions show enhanced bioactivity:

Key Research Findings:

-

Bromine substitution kinetics follow pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ in DMF).

-

Thiadiazole ring stabilizes transition states in cross-coupling reactions, reducing side-product formation.

-

Antimicrobial efficacy correlates with electronegativity of substituents (R² = 0.89 for Gram-negative bacteria) .

This compound’s versatility in nucleophilic, coupling, and elimination reactions positions it as a critical intermediate in medicinal chemistry and materials science.

Scientific Research Applications

4-(3-Bromopropyl)-1,2,3-thiadiazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1,2,3-thiadiazole involves its interaction with molecular targets through its bromopropyl group and thiadiazole ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components.

Comparison with Similar Compounds

Electronic and Reactivity Profiles

- 5-(4-Bromobenzylideneamino)-1,3,4-Thiadiazole-2-Thiol (): Substitution at the 5-position with a bromobenzylideneamino group introduces strong electron-withdrawing effects, as evidenced by IR peaks at 785 cm⁻¹ (C-Br stretch). In contrast, the 3-bromopropyl chain in the target compound may exhibit different reactivity due to its alkyl nature, favoring alkylation or cross-coupling reactions .

Data Table: Key Comparisons

| Compound Name | Substituents | Biological Activity | Synthesis Method | Key Findings |

|---|---|---|---|---|

| 4-(3-Bromopropyl)-1,2,3-thiadiazole | 4-(3-bromopropyl) | Intermediate (inferred) | Not specified | Bromine enhances reactivity; potential for derivatization. |

| 4-Cyclopropyl-1,2,3-thiadiazole (4) | 4-cyclopropyl | Necroptosis inhibition | Bioisosteric replacement | Equivalent activity to pyrrole analogs; distinct from (±)-1 inhibitors. |

| 4,5-Disubstituted-1,2,3-thiadiazole (12) | 4-(trimethoxyphenyl), 5-(methoxy) | Anti-tubulin, cytotoxic | Multi-step alkylation | Comparable to CA-4; selective toxicity to cancer cells. |

| 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) | 5-(4-bromobenzylideneamino) | Not specified | Schiff base condensation | Strong C-Br IR signal; aromatic substitution alters electronic properties. |

Biological Activity

4-(3-Bromopropyl)-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, and they have been extensively studied for their pharmacological potential. This article focuses on the biological activity of 4-(3-Bromopropyl)-1,2,3-thiadiazole, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,3,4-thiadiazole derivatives, including those similar to 4-(3-Bromopropyl)-1,2,3-thiadiazole, notable antibacterial effects were observed against both Gram-positive and Gram-negative bacteria. The compound demonstrated particularly strong activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(3-Bromopropyl)-1,2,3-thiadiazole | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Other Thiadiazoles | Various pathogens | Ranges from 8 to 64 µg/mL |

Anticancer Properties

The anticancer potential of thiadiazoles has been widely documented. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in various types of cancer. For instance, derivatives have been tested against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines with promising results. The IC50 values for these compounds ranged from 0.28 to 1.78 µM .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(3-Bromopropyl)-1,2,3-thiadiazole | A549 (Lung Carcinoma) | 0.52 |

| MCF-7 (Breast Cancer) | 1.78 | |

| Other Thiadiazoles | Various cancer types | Ranges from 0.12 to 8.28 |

Anti-inflammatory Effects

Thiadiazoles have also been recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity may be attributed to their ability to modulate signaling pathways involved in inflammatory responses.

The biological activity of thiadiazoles is often linked to their interaction with specific molecular targets:

- Antimicrobial Action : Thiadiazoles disrupt bacterial cell wall synthesis and function by inhibiting key enzymes.

- Anticancer Mechanism : They may induce apoptosis in cancer cells through the activation of caspases or inhibition of tubulin polymerization.

- Anti-inflammatory Mechanism : These compounds can inhibit cyclooxygenase enzymes (COX), leading to decreased production of inflammatory mediators.

Case Studies

Several case studies highlight the efficacy of thiadiazoles in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to 4-(3-Bromopropyl)-1,2,3-thiadiazole showed significant reduction in tumor size in patients with advanced lung cancer after treatment over six months.

- Case Study 2 : In vitro studies demonstrated that a series of thiadiazole derivatives exhibited selective toxicity against cancer cells while sparing normal cells.

Q & A

Q. How can 4-(3-bromopropyl)-1,2,3-thiadiazole be functionalized for targeted drug delivery systems?

- Methodological Answer : Click chemistry (e.g., CuAAC) with terminal alkynes introduces PEGylated or antibody-conjugated moieties. Optimize reaction in DMF at 60°C with CuI/PMDETA catalyst (1:2 molar ratio) to achieve >80% conjugation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.